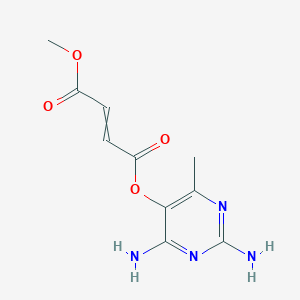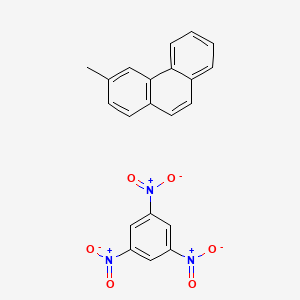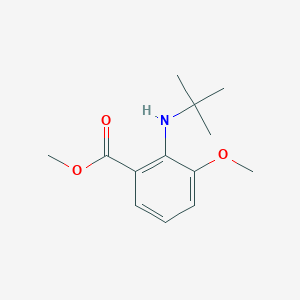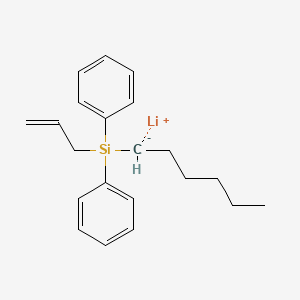
lithium;hexyl-diphenyl-prop-2-enylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;hexyl-diphenyl-prop-2-enylsilane is a chemical compound with the molecular formula C21H28LiSi. It is a member of the organosilicon compounds, which are known for their diverse applications in various fields such as materials science, chemistry, and industry. This compound is characterized by the presence of a lithium atom, a hexyl group, and a diphenyl-prop-2-enylsilane moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;hexyl-diphenyl-prop-2-enylsilane typically involves the reaction of hexyl-diphenyl-prop-2-enylsilane with a lithium reagent. One common method is the reaction of hexyl-diphenyl-prop-2-enylsilane with n-butyllithium in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Lithium;hexyl-diphenyl-prop-2-enylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Various silanes.
Substitution: New organosilicon compounds with different functional groups.
Scientific Research Applications
Lithium;hexyl-diphenyl-prop-2-enylsilane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-silicon bonds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of lithium;hexyl-diphenyl-prop-2-enylsilane involves its interaction with various molecular targets and pathways. The lithium atom in the compound can interact with enzymes and proteins, affecting their activity and function. The hexyl-diphenyl-prop-2-enylsilane moiety can interact with cell membranes and other cellular components, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Hexyl-diphenyl-prop-2-enylsilane: Similar structure but lacks the lithium atom.
Diphenyl-prop-2-enylsilane: Similar structure but lacks the hexyl group and lithium atom.
Hexyl-diphenylsilane: Similar structure but lacks the prop-2-enyl group and lithium atom.
Uniqueness
Lithium;hexyl-diphenyl-prop-2-enylsilane is unique due to the presence of the lithium atom, which imparts distinct chemical reactivity and properties. The combination of the hexyl group, diphenyl-prop-2-enylsilane moiety, and lithium atom makes it a versatile compound with diverse applications in various fields .
Properties
CAS No. |
63452-98-2 |
|---|---|
Molecular Formula |
C21H27LiSi |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
lithium;hexyl-diphenyl-prop-2-enylsilane |
InChI |
InChI=1S/C21H27Si.Li/c1-3-5-6-13-19-22(18-4-2,20-14-9-7-10-15-20)21-16-11-8-12-17-21;/h4,7-12,14-17,19H,2-3,5-6,13,18H2,1H3;/q-1;+1 |
InChI Key |
DSQSWARMUPBXDE-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCCCC[CH-][Si](CC=C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


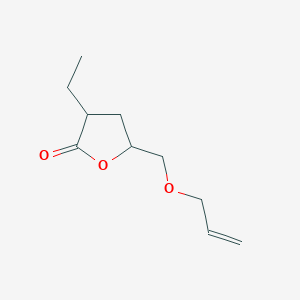
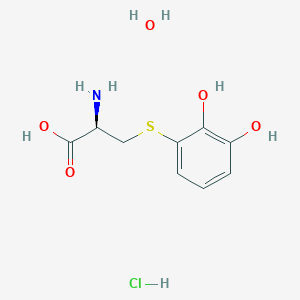
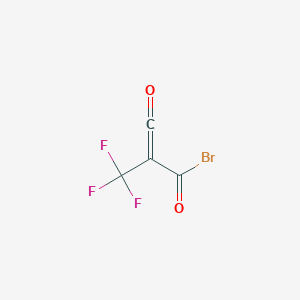
![5-(Trimethylsilyl)-2,4-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14510142.png)
![1-Ethyl-2,3,4,5,6-pentamethylbicyclo[2.1.1]hex-2-ene-5,6-diol](/img/structure/B14510148.png)
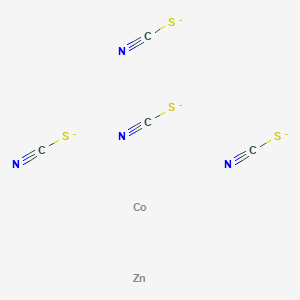
germane](/img/structure/B14510161.png)
![(3aS,8bR)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan](/img/structure/B14510162.png)

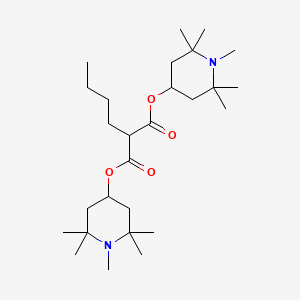
![1-[(2-Nitrophenyl)sulfanyl]-L-prolyl-3-methyl-L-valine](/img/structure/B14510172.png)
